molecular formula C20H15ClN2O3 B6285918 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one CAS No. 413619-81-5

6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one

Cat. No. B6285918
CAS RN: 413619-81-5
M. Wt: 366.8 g/mol
InChI Key: VAKRTGVNWBKSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C20H15ClN2O3. It is a derivative of phenoxazine , a class of compounds that have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .


Synthesis Analysis

Phenoxazines, including 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one, have been synthesized through various structural modifications over the years to develop new phenoxazines with improved properties . The reaction of diaza-5H-benzo[a]phenoxazin-5-one and 5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by Pd/t-BuXPhos/K3PO4 system has been used to synthesize previously unknown ether derivatives .


Molecular Structure Analysis

The molecular structure of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one has been confirmed using UV-visible, FTIR, and 1H NMR spectroscopy . The average mass of the molecule is 281.693 Da and the monoisotopic mass is 281.024353 Da .

Scientific Research Applications

Anticancer Drug Development

6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one: and its derivatives have been studied for their potential as anticancer agents. The structure of these compounds, which includes a phenoxazine moiety, is similar to that found in actinomycin D, a well-known anticancer drug . This suggests that derivatives of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one could also exhibit strong antitumor properties.

Antibacterial and Antiviral Applications

Research has indicated that phenoxazine derivatives possess antibacterial and antiviral properties . This opens up possibilities for the use of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one in the development of new antibiotics and antiviral drugs, especially in the era of increasing antibiotic resistance.

Optoelectronic Properties

Phenoxazines are known for their optoelectronic properties, which make them suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells . The unique structure of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one could lead to novel applications in the field of organoelectronics.

Photoredox Catalysis

The phenoxazine core of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one can act as a photoredox catalyst . This application is crucial in synthetic organic chemistry, where such catalysts can facilitate a variety of chemical transformations using light energy.

Multi-microbial Target Inhibitors

Angular phenoxazine ethers, which include derivatives of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one, have been designed as potent multi-microbial target inhibitors . They show excellent binding affinities with various microbial targets, suggesting their use in tackling multi-drug resistance cases.

Native Fluorescence Imaging

The activated cytotoxic product of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is fluorescent . This property is utilized in native fluorescence imaging, allowing for non-invasive visualization in living organisms, which is particularly useful in biomedical research and diagnostics.

Future Directions

Phenoxazines, including 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one, have numerous applications in various fields. Therefore, it is critical to conduct more frequent reviews of the work done in this area . Future research could focus on further structural modifications to develop new phenoxazines with improved properties .

properties

IUPAC Name

6-chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-17-19(24)14-4-2-1-3-13(14)18-20(17)26-16-11-12(5-6-15(16)22-18)23-7-9-25-10-8-23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRTGVNWBKSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C(=O)C(=C4O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one

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